molecular formula C11H11N3O4 B11193865 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11193865
M. Wt: 249.22 g/mol
InChI Key: IPQYYIKJFQEKNN-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the triazole ring, which imparts unique chemical and physical properties.

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The reaction conditions often include the use of a copper(I) catalyst to facilitate the cycloaddition process. The industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.

    Hydrolysis: The carboxylic acid group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylate or carboxamide derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium or copper salts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. The 3,4-dimethoxyphenyl group can enhance the compound’s binding affinity and selectivity for its targets. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the triazole ring and the 3,4-dimethoxyphenyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C11H11N3O4/c1-17-9-4-3-7(5-10(9)18-2)14-6-8(11(15)16)12-13-14/h3-6H,1-2H3,(H,15,16)

InChI Key

IPQYYIKJFQEKNN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C=C(N=N2)C(=O)O)OC

Origin of Product

United States

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